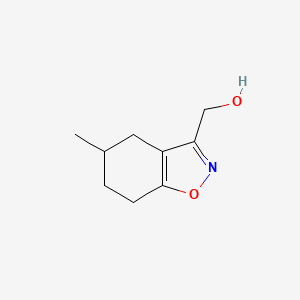

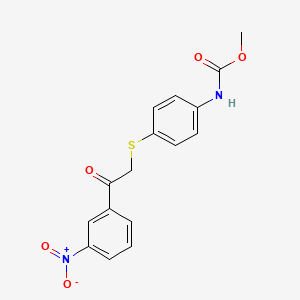

![molecular formula C9H10N2O2S B2820640 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid CAS No. 1286725-66-3](/img/structure/B2820640.png)

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid” is a chemical compound with the molecular formula C9H11ClN2O2S . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2S.ClH/c1-6-4-11-5-7(2-3-8(12)13)10-9(11)14-6;/h4-5H,2-3H2,1H3,(H,12,13);1H . This indicates that the compound contains nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, one sulfur atom, and one chlorine atom .Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 247.73 .Applications De Recherche Scientifique

Novel Synthesis Methods

- A novel isocyanide-based three-component synthesis method was developed for benzimidazo[1,2-a][1,4]diazepinones using a bifunctional formyl acid, leading to benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields. This showcases the utility of related chemical frameworks in synthesizing novel heterocyclic compounds (Ghandi, Zarezadeh, & Taheri, 2011).

Catalytic Applications

- The use of copper or nickel catalysis for the oxidative cross-coupling of unreactive C(sp3)-H bonds with azole C(sp2)-H bonds was reported, enabling rapid access to β-azolyl propanoic acid derivatives. This study underscores the catalytic versatility of metal catalysts in functionalizing molecules for potential pharmaceutical applications (Tan et al., 2017).

Antimicrobial Activity

- Research into new benzimidazole heterocycles, including 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide derivatives, revealed considerable antimicrobial activity against gram-positive and negative bacteria and yeast. This finding illustrates the antimicrobial potential of compounds within the same class as the targeted molecule (Fahmy, El-masry, & Abdelwahed, 2001).

Chemical Transformations and Derivatives

- Studies on ionic liquid-regulated sulfamic acid highlighted chemoselective catalysts for the transesterification of β-ketoesters, demonstrating the role of ionic liquids and related structures in facilitating selective chemical transformations (Bo, Ming, & Ji Shuan, 2003).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-6-4-11-7(2-3-8(12)13)5-14-9(11)10-6/h4-5H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNBWZKMIADADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CSC2=N1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

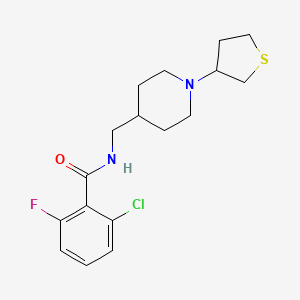

![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)

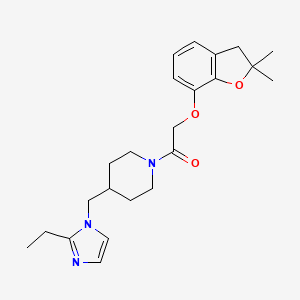

![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)

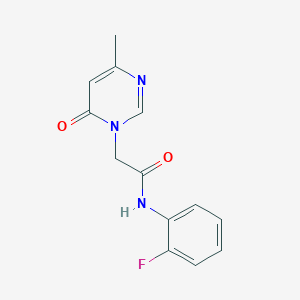

![tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B2820563.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)-4-morpholinesulfonamide](/img/structure/B2820571.png)

![N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2820572.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-{2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoate](/img/structure/B2820576.png)

![(E)-N-(3,4-dimethoxybenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B2820579.png)

![Methyl 5-[(2-benzylphenoxy)methyl]-2-furoate](/img/structure/B2820580.png)